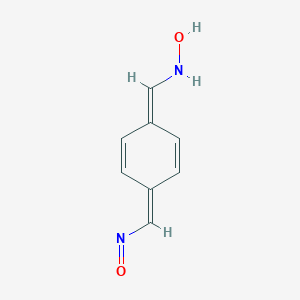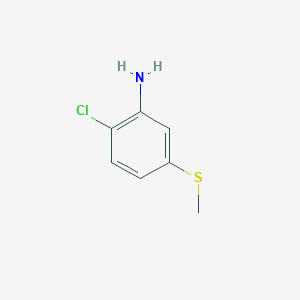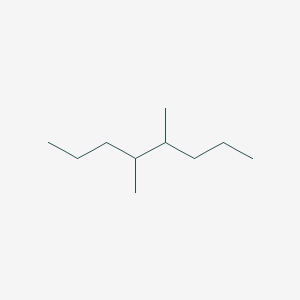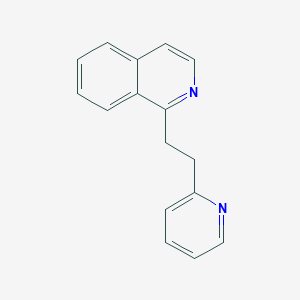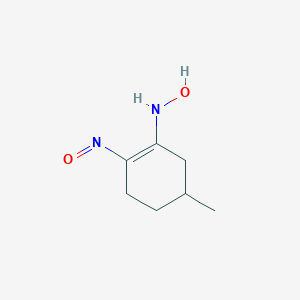
Methylnioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylnioxime is an organic compound with the molecular formula C7H12N2O2. It is a derivative of 1,2-cyclohexanedione, where the dioxime functional group is present. This compound is known for its chelating properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylnioxime can be synthesized through several methods:
Oximation of 1,2-Cyclohexanedione: This involves the reaction of 1,2-cyclohexanedione with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide.
Reaction with Hydrazine: The compound can also be prepared by reacting 1,2-cyclohexanedione with hydrazine under alkaline conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oximation processes, where the reaction conditions are optimized for yield and purity. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Análisis De Reacciones Químicas
Types of Reactions
Methylnioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the dioxime group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the dioxime group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Amines and reduced forms of the compound.
Substitution: Substituted cyclohexanedione derivatives.
Aplicaciones Científicas De Investigación
Methylnioxime has several scientific research applications:
Chemistry: Used as a chelating agent to form complexes with transition metals like cobalt, iron, and nickel.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in photometric detection of metal ions and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of Methylnioxime involves its ability to form stable complexes with metal ions. The dioxime groups act as ligands, binding to metal ions and forming chelates. This property is exploited in various applications, including metal ion detection and corrosion inhibition .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Cyclohexanedione: The parent compound without the dioxime groups.
1,3-Cyclohexanedione: An isomer with different positioning of the carbonyl groups.
1,4-Cyclohexanedione: Another isomer with carbonyl groups at the 1 and 4 positions.
Uniqueness
Methylnioxime is unique due to its dioxime functional groups, which provide strong chelating properties. This makes it particularly useful in applications requiring metal ion complexation and detection .
Propiedades
Número CAS |
18310-19-5 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(NE)-N-[(2E)-2-hydroxyimino-4-methylcyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C7H12N2O2/c1-5-2-3-6(8-10)7(4-5)9-11/h5,10-11H,2-4H2,1H3/b8-6+,9-7+ |
Clave InChI |
GJADLHDOELLEFC-UHFFFAOYSA-N |
SMILES |
CC1CCC(=NO)C(=NO)C1 |
SMILES isomérico |
CC1CCC(=C(C1)NO)N=O |
SMILES canónico |
CC1CCC(=C(C1)NO)N=O |
Sinónimos |
1,2-Cyclohexanedione, 4-methyl-, dioxime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


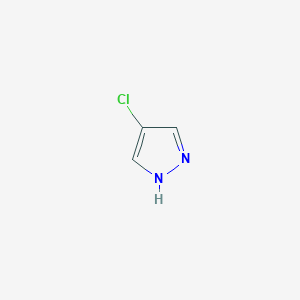
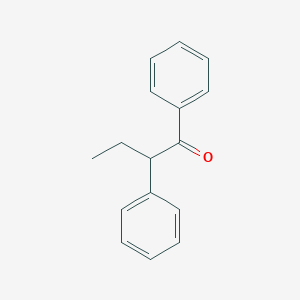
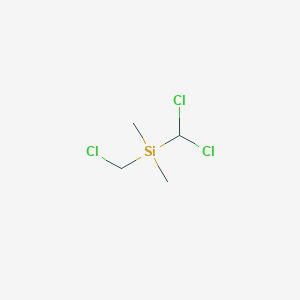

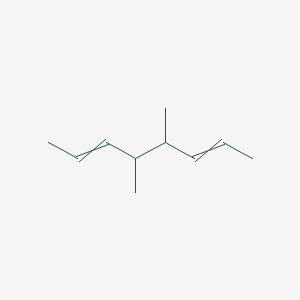
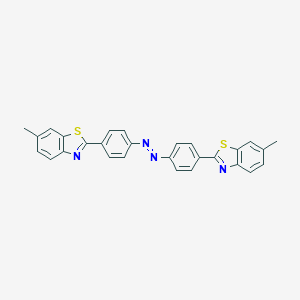
![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)
![Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI)](/img/structure/B98867.png)
